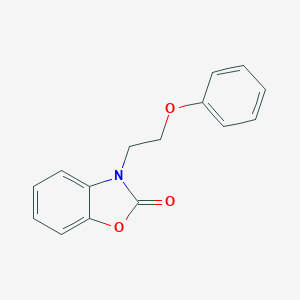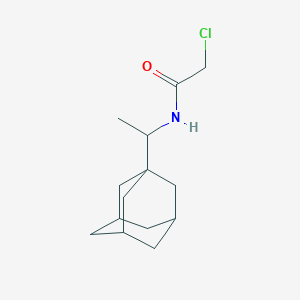![molecular formula C12H11NO4S B353019 2-[2,4-Dioxo-3-(phenylmethyl)-5-thiazolidinyl]acetic acid CAS No. 862257-52-1](/img/structure/B353019.png)
2-[2,4-Dioxo-3-(phenylmethyl)-5-thiazolidinyl]acetic acid
Descripción general
Descripción
2-[2,4-Dioxo-3-(phenylmethyl)-5-thiazolidinyl]acetic acid is a compound with the molecular formula C5H5NO4S . It is a type of thiazolidinedione .
Molecular Structure Analysis
The molecular weight of 2-[2,4-Dioxo-3-(phenylmethyl)-5-thiazolidinyl]acetic acid is 175.16 g/mol . The InChI string isInChI=1S/C5H5NO4S/c7-3(8)1-2-4(9)6-5(10)11-2/h2H,1H2,(H,7,8)(H,6,9,10) and the canonical SMILES string is C(C1C(=O)NC(=O)S1)C(=O)O . Physical And Chemical Properties Analysis
The compound has a molecular weight of 175.16 g/mol and a XLogP3-AA value of -0.4 . It has 2 hydrogen bond donors .Aplicaciones Científicas De Investigación
Aldose-Reductase Inhibition : A study by Soni and Kaskhedikar (2006) in "Archiv der Pharmazie" focused on the structural requirements for aldose-reductase inhibition by 2,4-dioxo-5-(naphth-2-ylmethylene)-3-thiazolidinyl acetic acids and 2-thioxo analogues. They found that 2-thioxo-4-oxo-3-thiazolidinyl acetic acids are conducive to aldose-reductase inhibitory activity, which is vital for managing complications of diabetes (Soni & Kaskhedikar, 2006).
Antibacterial Activity : Trotsko et al. (2018) in the "Saudi Pharmaceutical Journal" synthesized new derivatives of (2,4-dioxothiazolidin-5-yl/ylidene)acetic acid and tested their antibacterial activity. They observed that these derivatives showed significant activity against Gram-positive bacterial strains (Trotsko et al., 2018).
Carbonic Anhydrase Inhibition : A study in the "Journal of Enzyme Inhibition and Medicinal Chemistry" by Abd Alhameed et al. (2020) found that a series of 2,4-dioxothiazolidinyl acetic acids inhibited human carbonic anhydrase XII, an enzyme involved in tumorigenesis and glaucoma, indicating potential applications in cancer and glaucoma treatment (Abd Alhameed et al., 2020).
Antimicrobial and Antifungal Properties : Youssef et al. (2015) in the "Journal of Heterocyclic Chemistry" synthesized compounds incorporating the thiazolidinedione nucleus and found that they exhibited moderate antibacterial and antifungal activities, highlighting potential for antimicrobial applications (Youssef et al., 2015).
Inhibitor of Aldose Reductase : Kučerová-Chlupáčová et al. (2020) in "Chemico-biological interactions" explored (4-oxo-2-thioxothiazolidin-3-yl)acetic acids as potent aldose reductase inhibitors. They found that these compounds are potent inhibitors of aldose reductase, suggesting therapeutic potential in conditions like diabetic complications (Kučerová-Chlupáčová et al., 2020).
Propiedades
IUPAC Name |
2-(3-benzyl-2,4-dioxo-1,3-thiazolidin-5-yl)acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11NO4S/c14-10(15)6-9-11(16)13(12(17)18-9)7-8-4-2-1-3-5-8/h1-5,9H,6-7H2,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XZHWHTSOQTXOTL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN2C(=O)C(SC2=O)CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11NO4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-Benzyl-2,4-dioxo-1,3-thiazolidin-5-yl)acetic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Methyl 2-indolo[3,2-b]quinoxalin-6-ylacetate](/img/structure/B352936.png)
![3-methoxy-N-(2-methylphenyl)-N-[(2-oxo-1H-quinolin-3-yl)methyl]benzamide](/img/structure/B352943.png)
![2-{(2E)-2-[(4-hydroxyphenyl)imino]-4-oxo-1,3-thiazolidin-5-yl}-N-phenylacetamide](/img/structure/B352946.png)
![1-(4-Chlorophenyl)-3-[(3,5-dimethylpyrazol-1-yl)methyl]pyrrolidine-2,5-dione](/img/structure/B352947.png)
![3-[(4-Methoxyphenyl)methyl]-1,3-benzoxazol-2-one](/img/structure/B352951.png)
![2-[2-(2-oxo-1,3-benzoxazol-3(2H)-yl)ethyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B352958.png)
![3-[2-(4-methoxyphenoxy)ethyl]-1,3-benzoxazol-2(3H)-one](/img/structure/B352959.png)

![3-[2-(4-bromophenoxy)ethyl]-1,3-benzoxazol-2(3H)-one](/img/structure/B352962.png)
![3-[2-(4-methylphenoxy)ethyl]-1,3-benzoxazol-2(3H)-one](/img/structure/B352963.png)
![3-[2-(4-tert-butylphenoxy)ethyl]-1,3-benzoxazol-2(3H)-one](/img/structure/B352964.png)

![N'-[(3Z)-7-bromo-5-methyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-4-hydroxybenzohydrazide](/img/structure/B352969.png)
![N-[3-[(2-Hydroxy-1-propan-2-ylindol-3-yl)diazenyl]-3-oxopropyl]benzamide](/img/structure/B352972.png)